Ethyl 3-(anthracen-9-YL)-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

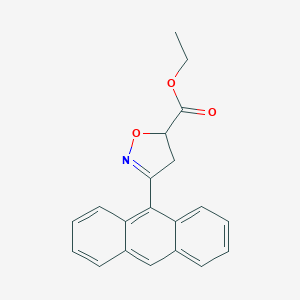

Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The anthracene moiety in this compound is a polycyclic aromatic hydrocarbon, which is known for its photophysical properties

Properties

CAS No. |

919512-95-1 |

|---|---|

Molecular Formula |

C20H17NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 3-anthracen-9-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C20H17NO3/c1-2-23-20(22)18-12-17(21-24-18)19-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)19/h3-11,18H,2,12H2,1H3 |

InChI Key |

LNIDXRDFSKRWSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the cycloaddition of anthracenenitrile oxide with an appropriate dipolarophile, such as ethyl acrylate. The nitrile oxide can be generated in situ by the oxidation of anthraldehyde oxime using reagents like sodium hypobromite (NaBrO₂) and tri-n-butyltin chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the anthracene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Amines and other reduced forms of the isoxazole ring.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The anthracene moiety can also participate in photophysical processes, making it useful in applications requiring fluorescence or phosphorescence .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate

- Ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate

- 9-(4-phenyl)anthracene

- 9-(4-phenylethynyl)-anthracene

- 9,10-bis(phenylethynyl)anthracene

Uniqueness

Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the combination of the anthracene moiety and the isoxazole ring. This combination imparts distinct photophysical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .

Biological Activity

Ethyl 3-(anthracen-9-YL)-4,5-dihydro-1,2-oxazole-5-carboxylate is a complex organic compound belonging to the isoxazole class. This compound features a unique combination of an anthracene moiety and an isoxazole ring, contributing to its distinct biological activities and photophysical properties. The compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 919512-95-1 |

| Molecular Formula | C20H17NO3 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | Ethyl 3-anthracen-9-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |

| InChI Key | LNIDXRDFSKRWSB-UHFFFAOYSA-N |

Structural Characteristics

The structure of this compound includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The anthracene component contributes to its photophysical properties, making it suitable for applications in fluorescence and organic electronics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The anthracene moiety enhances the compound's reactivity and photophysical characteristics.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing isoxazole rings in cancer therapy. This compound has been investigated for its cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15.0 |

| CaCo-2 (colon adenocarcinoma) | 12.3 |

| MCF7 (breast cancer) | 10.8 |

These values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Preliminary tests indicate that the compound possesses antibacterial properties against various strains of bacteria.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound through a 1,3-dipolar cycloaddition reaction. The synthesized compound was tested for its biological activity using a panel of cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against HeLa cells.

Case Study 2: Structure–Activity Relationship (SAR)

In another investigation focused on the structure–activity relationship of related compounds, modifications to the anthracene moiety were found to enhance the biological activity of isoxazole derivatives. This study emphasized the importance of optimizing structural features to improve efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.